Arundic acid

概要

準備方法

合成経路と反応条件: アロンディック酸は、2-プロピルオクタン酸のエナンチオ選択的還元によって合成できます。このプロセスには、キラル触媒を使用し、 ®-エナンチオマーを生成することが含まれます。 反応条件は通常、制御された温度環境と、還元プロセスを促進するためのエタノールやメタノールなどの溶媒の使用を含みます .

工業的生産方法: 工業的な設定では、アロンディック酸の生産は、高度な触媒システムを使用した大規模なエナンチオ選択的合成を伴います。 このプロセスは、高い収率と純度が得られるように最適化されており、最終製品が医薬品用途の厳しい要件を満たすことが保証されています .

3. 化学反応解析

反応の種類: アロンディック酸は、次のような様々な化学反応を起こします。

酸化: アロンディック酸は、特定の条件下で酸化されて、対応するケトンまたはアルデヒドを形成することができます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて還元してアルコールを形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: 様々な置換誘導体の生成.

4. 科学研究への応用

アロンディック酸は、次のような幅広い科学研究への応用があります。

化学: 脂肪酸代謝と合成の研究におけるモデル化合物として使用されています。

生物学: アストロサイトの活性を調節し、S100Bタンパク質の合成を阻害する役割を調べています。

医学: アルツハイマー病、脳卒中、多発性硬化症などの神経疾患の治療における潜在的な治療効果について研究されています。

化学反応の分析

Types of Reactions: Arundic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Arundic acid is a compound investigated for its potential neuroprotective applications . Research suggests it can modulate astrocyte activation and inhibit the enhanced astrocytic synthesis of the S-100β protein, which is associated with neuronal death .

Neuroprotective Agent

This compound has been tested in vitro and in vivo as a potential neuroprotective agent . It functions by modulating astrocyte activation, specifically by inhibiting the enhanced synthesis of the S-100β protein in astrocytes, which can induce neuronal death .

Clinical Trials and Development

Phase II clinical trials involving this compound have been completed for the treatment of acute ischemic stroke, and it is also in clinical development for other neurodegenerative diseases like amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease .

Effects on Dopaminergic Neurons

In a study using mice, this compound protected dopaminergic neurons against MPTP neurotoxicity and ameliorated neurological deficits . This neuroprotection is thought to be mediated through the modulation of astrocytic activation, including the inhibition of S-100 protein synthesis .

Retinal Ganglion Cell Protection

Research indicates that this compound can prevent retinal ganglion cell (RGC) death by increasing the expression of excitatory amino-acid transporter 1 (EAAT1) in a glaucoma mouse model . In GLAST +/− mice, chronic oral treatment with this compound led to a significant prevention of RGC loss .

Modulation of Glutamate Transporters

This compound has been shown to increase the expression and function of the glutamate transporter EAAT1 in human astrocytes . It upregulates EAAT1 expression at the transcriptional level by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . Additionally, this compound can reverse manganese-induced EAAT1 repression by inhibiting the Mn-induced Ying Yang 1 (YY1) activation .

Attenuation of Neuroinflammation

This compound treatment has been shown to prevent motor dysfunction and reduce S100B levels, astrogliosis, and microglial activation in the damaged striatum .

Data Table: Effects of this compound

Glaucoma

In a study focusing on glaucoma, this compound was administered to GLAST +/− mice, resulting in a significant decrease in retinal ganglion cell death compared to control groups . This was associated with increased GLAST mRNA and protein expression, leading to enhanced glutamate transport activity in the retinas .

Parkinson's Disease

This compound has demonstrated protective effects against the loss of dopaminergic neurons in an MPTP-induced Parkinson's disease mouse model . These protective effects were persistent even with delayed treatment .

Stroke

作用機序

アロンディック酸は、主にカルシウム結合タンパク質S100Bの合成を阻害することで効果を発揮します。この阻害は、反応性アストロサイトによるS100Bの過剰な放出によって引き起こされる、複数の細胞内シグナル伝達経路の活性化を防ぎます。 さらに、アロンディック酸は、ERK、Akt、NF-κBシグナル伝達経路の活性化を通じて、EAAT1などのアストロサイトのグルタミン酸トランスポーターの発現と機能を向上させます .

類似の化合物:

バルプロ酸: 神経保護作用を持つ別の脂肪酸で、主にてんかんや躁うつ病の治療に使用されています。

フェニル酪酸ナトリウム: アストロサイト調節効果が似ており、尿素回路異常の治療に使用されています。

酪酸: 抗炎症作用と神経保護作用を持つ短鎖脂肪酸.

アロンディック酸の独自性: アロンディック酸は、S100B合成の特異的な阻害と、有意な副作用なしにアストロサイトの活性を調節できるという点で独特です。 アストロサイトと関連するシグナル伝達経路に対する標的化された作用は、様々な神経疾患の治療のための有望な候補となっています .

類似化合物との比較

Valproic acid: Another fatty acid with neuroprotective properties, used primarily in the treatment of epilepsy and bipolar disorder.

Sodium phenylbutyrate: A compound with similar astrocyte-modulating effects, used in the treatment of urea cycle disorders.

Butyrate: A short-chain fatty acid with anti-inflammatory and neuroprotective properties.

Uniqueness of Arundic Acid: this compound is unique in its specific inhibition of S100B synthesis and its ability to modulate astrocyte activity without significant side effects. Its targeted action on astrocytes and the associated signaling pathways makes it a promising candidate for the treatment of various neurological disorders .

生物活性

Arundic acid, also known as ONO-2506, is a compound that has garnered attention for its neuroprotective properties, particularly in the context of various neurological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on astrocytic functions, and potential therapeutic applications.

Astrocytic Modulation

this compound primarily functions by modulating astrocytic activity. It inhibits the synthesis of S100B, a calcium-binding protein produced by astrocytes that can be neurotoxic at elevated levels. By reducing S100B levels, this compound mitigates its detrimental effects on neuronal survival and promotes neuroprotection in various models of brain injury.

Signaling Pathways

Research has demonstrated that this compound enhances the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT1. This is achieved through the activation of several key signaling pathways:

- NF-κB Pathway : this compound increases NF-κB reporter activity and promotes its nuclear translocation, leading to enhanced transcription of EAAT1 .

- Akt and ERK Pathways : The compound activates the phosphoinositide 3-kinase/Akt and extracellular signal-regulated kinase (ERK) signaling pathways, further boosting EAAT1 expression and glutamate uptake in astrocytes .

Research Findings

Numerous studies have investigated the effects of this compound in various experimental models:

Clinical Implications

The neuroprotective effects of this compound suggest its potential as a therapeutic agent for various neurological conditions, including:

- Glaucoma : this compound has been shown to prevent retinal ganglion cell death by increasing EAAT1 expression in glaucoma models .

- Stroke : In stroke models, this compound reduces infarct size and improves recovery outcomes through its modulation of astrocytic functions .

- Multiple Sclerosis : Its ability to inhibit S100B synthesis may offer therapeutic benefits in demyelinating diseases like multiple sclerosis, as evidenced by reduced inflammation and demyelination in experimental models .

Case Studies

One notable case study involved the administration of this compound in a mouse model of Parkinson's disease induced by MPTP. The results indicated significant protection against dopaminergic neuron loss, highlighting the compound's role in enhancing glutamate transporter function while simultaneously reducing oxidative stress levels .

Another study focused on the effects of this compound on cerebral ischemia. The findings revealed that treatment with this compound significantly decreased reactive nitrogen and oxygen species levels, contributing to its neuroprotective effects against ischemic damage .

特性

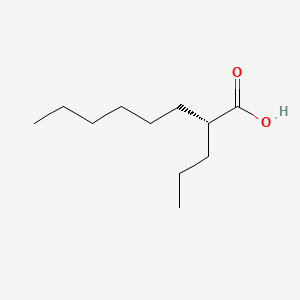

IUPAC Name |

(2R)-2-propyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048841 | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ONO-256 is a neuroprotective because of its actions on glia cells. It has inhibitory effects on the synthesis of a calcium-binding protein S100B. ONO-2506 is undergoing clinical trials for the treatment of patients with stroke and Alzheimer's disease. | |

| Record name | Arundic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

185517-21-9 | |

| Record name | Arundic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arundic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARUNDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of arundic acid?

A1: this compound primarily targets astrocytes, glial cells in the central nervous system. It inhibits the enhanced astrocytic synthesis of S100β protein, a calcium-binding protein associated with neurotoxic effects at high concentrations. [, , , ]

Q2: How does this compound modulate astrocyte activation?

A2: While the exact mechanism remains under investigation, this compound has been shown to negatively regulate the synthesis of S100β in astrocytes. [] Research suggests that this compound might restore the activity of astroglial glutamate transporters, potentially through enhanced genetic expression. []

Q3: What are the downstream effects of this compound's interaction with its target?

A3: By inhibiting S100β overproduction, this compound may prevent neuronal death and ameliorate neurological deficits. In experimental models of stroke, this compound has been shown to prevent the expansion of cerebral infarction by improving astrocyte function. [, , ] In Alzheimer’s disease models, it ameliorates cerebral amyloidosis, gliosis, and reduces β-amyloid deposits, along with amyloid-β peptide/S100B levels. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H22O2, and its molecular weight is 186.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers don't detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed for its structural characterization.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: A study on the pharmacokinetics of this compound in acute ischemic stroke patients revealed that maximum plasma concentrations increased with increasing dose, but the systemic exposure was less than dose-proportional at higher doses. The mean terminal half-life was approximately 2 to 3 hours, and there was no excessive accumulation in plasma. []

Q7: Has this compound shown any correlation with biomarkers in clinical trials?

A7: In a phase I acute stroke study, this compound was associated with lower serum levels of S-100β, an astrocyte-derived protein. Additionally, a correlation was observed between S-100β levels and the National Institutes of Health Stroke Scale (NIHSS) scores, suggesting that S-100β could be a clinically relevant marker of neurological deficit in acute stroke. [, ]

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have utilized isolated brainstem-spinal cord preparations of neonatal rats to study the effects of this compound on respiratory function. In these models, this compound suppressed the post-hypoxic persistent respiratory augmentation (PHRA), suggesting its potential role in modulating respiratory responses. [, ]

Q9: What in vivo models have been used to investigate the efficacy of this compound?

A9: this compound has been investigated in various animal models of neurological disorders:

- Stroke: In rodent models of acute ischemic stroke, this compound has shown efficacy in reducing infarct volume, improving neurological scores, and preventing the expansion of cerebral infarction. [, , ]

- Alzheimer's disease: In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw mice), this compound ameliorated cerebral amyloidosis and gliosis. []

- Multiple sclerosis: In the chronic experimental autoimmune encephalomyelitis mouse model of multiple sclerosis, this compound treatment resulted in lower clinical score severity, reduced astrocytosis, demyelination, immune infiltrates, and proinflammatory cytokine expression. []

- Parkinson’s Disease: this compound demonstrated a neuroprotective effect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in mice, a model for Parkinson's disease. [, ]

Q10: What is the significance of the astrocytic TRPA1 channel in relation to this compound’s effects?

A10: While the astrocytic TRPA1 channel is a potential ventilatory hypoxia sensor, studies using astrocyte-specific Trpa1 knockout mice suggest it's not directly involved in the PHRA modulated by this compound. This suggests that this compound's effects on respiratory function might involve mechanisms beyond TRPA1 channels. [, ]

Q11: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A11: this compound, being an oil-like molecule, presents challenges in formulation and delivery. Research indicates the use of soft-gel capsules to improve its bioavailability. Additionally, complexation with hydrophilic cyclodextrins has been explored to enhance its physicochemical properties, potentially improving solubility. [, ]

Q12: How does the dissolution of this compound from soft-gel capsules vary with storage conditions?

A12: Studies show that the dissolution of this compound from soft-gel capsules can be affected by storage conditions. Long-term storage might lead to slower dissolution in pH 8.0 dissolution medium without surfactant. Using a pH 6.8 dissolution medium containing 2% sodium dodecyl sulfate (SDS) improved the dissolution of long-term stored capsules. []

Q13: How does modifying the structure of this compound impact its activity?

A13: While the provided research doesn't delve into specific SAR studies, it highlights the importance of chirality for this compound's activity. Both (R)- and (S)-enantiomers have been synthesized, with each potentially exhibiting different pharmacological profiles. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。